molecular formula C24H29FN4O B1662778 Irindalone CAS No. 96478-43-2

Irindalone

Cat. No.: B1662778
CAS No.: 96478-43-2
M. Wt: 408.5 g/mol
InChI Key: GHAMYXPEZSUOCU-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irindalone involves multiple steps, starting from the appropriate indanone derivative. The key steps include:

    Formation of the indanone core: This involves the cyclization of a suitable precursor.

    Introduction of the piperazine moiety: This is typically achieved through nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Irindalone undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated derivatives.

    Reduction: This can modify the indanone core or the piperazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.

    Biology: Investigated for its effects on serotonin-mediated biological processes.

    Medicine: Explored for its antihypertensive properties and potential use in treating conditions like hypertension and certain psychiatric disorders.

    Industry: Used in the development of new pharmaceuticals targeting serotonin receptors

Mechanism of Action

Irindalone exerts its effects primarily through antagonism of serotonin (5-HT2) receptors. By blocking these receptors, it inhibits serotonin-mediated signaling pathways, leading to various physiological effects such as reduced blood pressure and altered neurotransmitter release. The compound has a high affinity for 5-HT2 receptors and a lower affinity for other receptor types, such as α1-adrenoceptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific receptor affinity profile, which makes it particularly effective in certain therapeutic applications. Unlike some similar compounds, this compound has very weak affinity for dopamine receptors and does not exhibit neuroleptic properties, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYXPEZSUOCU-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242274
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96478-43-2
Record name Irindalone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRINDALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irindalone
Reactant of Route 2
Reactant of Route 2
Irindalone
Reactant of Route 3
Irindalone
Reactant of Route 4
Irindalone
Reactant of Route 5
Irindalone
Reactant of Route 6
Reactant of Route 6
Irindalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.